(3S)-(-)-3-(Methylamino)pyrrolidine

Description

The exact mass of the compound (3S)-(-)-3-(Methylamino)pyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3S)-(-)-3-(Methylamino)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-(-)-3-(Methylamino)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

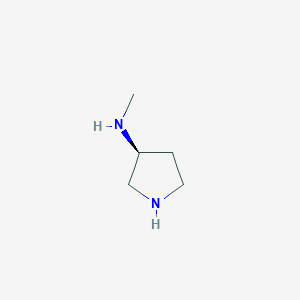

Structure

3D Structure

Properties

IUPAC Name |

(3S)-N-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-6-5-2-3-7-4-5/h5-7H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZYRKGJWYJGRS-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437386 | |

| Record name | (3S)-(-)-3-(Methylamino)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139015-32-0 | |

| Record name | (3S)-(-)-3-(Methylamino)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-(-)-3-(Methylamino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3S)-(-)-3-(Methylamino)pyrrolidine: A Technical Guide for Advanced Synthesis and Application

Abstract

(3S)-(-)-3-(Methylamino)pyrrolidine (CAS: 139015-32-0) is a chiral diamine that has emerged as a crucial building block in modern medicinal chemistry and asymmetric synthesis. Its unique stereochemistry and the conformational constraints of the pyrrolidine ring make it a privileged scaffold for interacting with biological targets.[1][2][3] This guide provides an in-depth examination of its physicochemical properties, stereoselective synthesis, analytical characterization, and applications, with a focus on its role in the development of novel therapeutics. We will dissect a field-proven synthetic protocol, explore its utility in drug discovery with case studies, and provide essential safety and handling information for laboratory professionals.

Core Molecular Profile and Physicochemical Properties

(3S)-(-)-3-(Methylamino)pyrrolidine is a chiral heterocyclic compound valued for its specific three-dimensional structure, which is critical for stereoselective transformations and molecular recognition in biological systems.[1] The pyrrolidine ring system is a common motif in over 20 FDA-approved drugs, highlighting its importance in pharmaceutical design.[4]

Chemical Structure

The structure features a five-membered saturated nitrogen heterocycle (pyrrolidine) with a methylamino substituent at the C-3 position. The "(3S)" designation defines the absolute stereochemistry at this chiral center.

Caption: Chemical structure of (3S)-(-)-3-(Methylamino)pyrrolidine.

Physicochemical Data

The compound's properties are summarized below. This data is critical for reaction setup, solvent selection, and purification procedures.

| Property | Value | Source(s) |

| CAS Number | 139015-32-0 | [1][5][6] |

| Molecular Formula | C₅H₁₂N₂ | [1][5] |

| Molecular Weight | 100.17 g/mol | [1][7] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 164 °C (lit.) | [1] |

| Density | 0.94 g/mL | [1] |

| Refractive Index (n20/D) | 1.48 | [1] |

| Optical Rotation ([α]20/D) | -22 to -17° (c=10 in EtOH) | [1] |

Stereoselective Synthesis: A Proven Strategy

Achieving high enantiomeric purity is paramount for the application of this chiral building block. While various synthetic routes exist, a particularly efficient and scalable strategy involves a two-step sequence featuring asymmetric hydrogenation followed by a nucleophilic substitution that controls the final stereochemistry.[8][9][10]

Synthesis Workflow Overview

This approach is powerful because it establishes one chiral center through highly controlled catalysis and then uses that center to direct the formation of the second via an Sₙ2 reaction, which predictably inverts the stereochemistry at the reaction site.

Caption: Role of the pyrrolidine moiety in modulating drug properties.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized material. A combination of spectroscopic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the N-methyl group (singlet, ~3H), the non-equivalent protons on the pyrrolidine ring (complex multiplets), and the N-H protons (broad singlets, exchangeable with D₂O).

-

¹³C NMR: Will display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts provide information about the electronic environment of each carbon.

-

-

Infrared (IR) Spectroscopy: Key absorbances will include N-H stretching (typically in the 3300-3500 cm⁻¹ region), aliphatic C-H stretching (~2850-3000 cm⁻¹), and N-H bending (~1600 cm⁻¹). [11][12]* Mass Spectrometry (MS): The mass spectrum will show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns that can be used to confirm the structure. [11]* Chiral HPLC/GC: To confirm enantiomeric purity (>97% is typical for commercial samples), analysis on a chiral stationary phase is required. [1]This is the definitive test for stereochemical integrity.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling procedures are mandatory to ensure laboratory safety.

Hazard Identification

The compound is classified with the following hazards:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield. * Ventilation: Handle only in a well-ventilated area or a chemical fume hood.

-

Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment and non-sparking tools. * In case of Exposure:

-

Skin/Hair: Immediately remove all contaminated clothing. Rinse skin with water/shower. * Inhalation: Remove person to fresh air. Immediately call a poison center or doctor. * Ingestion: Rinse mouth. Do NOT induce vomiting.

-

Storage Conditions

-

Temperature: Store at room temperature, though a cool (<15°C), dark place is recommended. * Atmosphere: Store under an inert gas (e.g., Argon, Nitrogen) as the compound can be hygroscopic. * Container: Keep the container tightly closed in a well-ventilated place.

Conclusion

(3S)-(-)-3-(Methylamino)pyrrolidine is more than a simple chemical reagent; it is an enabling tool for the modern drug discovery professional. Its well-defined stereochemistry and versatile reactivity provide a reliable platform for constructing complex molecular architectures with precisely controlled three-dimensional features. Understanding its synthesis, properties, and safe handling is crucial for leveraging its full potential in the development of next-generation therapeutics.

References

-

Lall, M. S., Hoge, G., Tran, T. P., et al. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry. [Link]

-

Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. ResearchGate. [Link]

-

Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. OSTI.GOV. [Link]

-

3-(Methylamino)pyrrolidine | C5H12N2 | CID 11788268 - PubChem. [Link]

-

Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - The Journal of Organic Chemistry - ACS Figshare. [Link]

-

Product information, (3S)-(-)-3-(Methylamino)pyrrolidine | P&S Chemicals. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

- Process for the preparation of 3-amino-pyrrolidine derivatives - Google P

-

Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed. [Link]

-

Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed. [Link]

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC. [Link]

-

Chemistry 318: Ir, MS, Uv, NMR Spectros - Scribd. [Link]

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes - The Royal Society of Chemistry. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. [Link]

-

Supplementary Information - The Royal Society of Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. scbt.com [scbt.com]

- 6. pschemicals.com [pschemicals.com]

- 7. 3-(Methylamino)pyrrolidine | C5H12N2 | CID 11788268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Collection - Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 11. scribd.com [scribd.com]

- 12. m.youtube.com [m.youtube.com]

(3S)-(-)-3-(Methylamino)pyrrolidine molecular weight and formula

An In-Depth Technical Guide to (3S)-(-)-3-(Methylamino)pyrrolidine

Authored by: A Senior Application Scientist

Introduction

(3S)-(-)-3-(Methylamino)pyrrolidine is a chiral amine that has emerged as a pivotal building block in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors. Its unique stereochemistry and the presence of both secondary and primary amine functionalities within a constrained five-membered ring make it an exceptionally versatile intermediate.[1][] This guide provides a comprehensive overview of its core properties, strategic applications, and the scientific principles guiding its use in research and development. The pyrrolidine moiety itself is a well-established scaffold in medicinal chemistry, present in numerous FDA-approved drugs, underscoring the significance of its derivatives.[3][4]

Core Molecular and Physicochemical Properties

The fundamental characteristics of a compound dictate its reactivity, handling, and suitability for specific applications. (3S)-(-)-3-(Methylamino)pyrrolidine is defined by a precise molecular formula and weight, which are foundational to all stoichiometric calculations and analytical characterizations.

-

Molecular Weight: 100.17 g/mol [1] (Note: slight variations to 100.16 g/mol are also reported[5][7])

A summary of its key physicochemical properties is presented below, providing critical data for experimental design, purification, and storage.

| Property | Value | Source |

| CAS Number | 139015-32-0 | [1][5][6] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Density | 0.94 g/mL | [1] |

| Boiling Point | 164 °C (lit.) | [1] |

| Optical Rotation | [α]20/D = -22° to -17° (c=10 in EtOH) | [1] |

| Refractive Index | n20/D 1.48 | [1] |

These properties, particularly the specific optical rotation, are a direct consequence of its defined (S)-stereochemistry, a critical feature for its application in asymmetric synthesis.

Strategic Importance in Synthesis and Drug Discovery

The true value of (3S)-(-)-3-(Methylamino)pyrrolidine lies in its application as a chiral synthon. The non-planar, three-dimensional structure of the pyrrolidine ring allows for an efficient exploration of pharmacophore space, a desirable trait in modern drug design.[4][8]

Role as a Chiral Building Block

In pharmaceutical development, achieving the correct stereoisomer of a drug candidate is paramount, as different enantiomers can have vastly different pharmacological and toxicological profiles. (3S)-(-)-3-(Methylamino)pyrrolidine provides a pre-defined stereocenter, which can be incorporated into a larger molecule, thereby guiding the stereochemical outcome of the final product. This strategy is often more efficient and cost-effective than separating enantiomers later in the synthesis.

This compound serves as a crucial intermediate in the synthesis of complex pharmaceuticals, especially those targeting neurological disorders.[1] The pyrrolidine scaffold is a privileged structure, meaning it is frequently found in biologically active compounds.[3][9]

Caption: Role as a chiral building block in drug synthesis.

Ligand in Asymmetric Catalysis

Beyond its role as a structural component, this compound can act as a chiral ligand.[1] The nitrogen atoms can coordinate to a metal center, creating a chiral environment that directs the stereochemical course of a catalytic reaction, such as an asymmetric hydrogenation or carbon-carbon bond formation. This dual utility enhances its value to synthetic chemists.

Key Applications Across Scientific Disciplines

The utility of (3S)-(-)-3-(Methylamino)pyrrolidine extends beyond a single field, demonstrating its broad applicability.

-

Pharmaceutical Development : It is a key intermediate for synthesizing novel therapeutic agents where specific chirality is essential for efficacy.[1] Its use is particularly noted in the development of drugs for neurological conditions.[1] A related structure, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, is a key intermediate in preparing a fluoroquinolone antibiotic, highlighting the role of such synthons in creating complex drugs.[10][11]

-

Neuroscience Research : The compound is employed in studies investigating neurotransmitter systems, helping to elucidate brain function and develop potential treatments for mental health disorders.[1]

-

Materials Science : It can be integrated into polymer backbones or used as a modifying agent to enhance material properties like thermal stability and flexibility.[1]

-

Biochemical Studies : Its structure allows for the synthesis of isotopically labeled versions, which can be used as tracers to study metabolic pathways and drug-protein interactions in biological systems.[1]

Synthesis and Handling Considerations

Synthetic Strategies

The stereoselective synthesis of substituted pyrrolidines is a well-documented field. General approaches often start from readily available chiral precursors, such as the amino acid L-proline or its derivatives.[9] Methodologies can involve multi-step sequences that build the desired functionality onto the pyrrolidine core while preserving the stereocenter. For example, the synthesis of related pyrrolidines has been achieved through transformations like catalytic asymmetric hydrogenation to establish key stereocenters with high selectivity.[11]

Experimental Protocol: General Handling and Storage

As a Senior Application Scientist, ensuring the integrity of starting materials is paramount for reproducible results.

Objective: To outline the standard procedure for handling and storing (3S)-(-)-3-(Methylamino)pyrrolidine to maintain its purity and stability.

Materials:

-

(3S)-(-)-3-(Methylamino)pyrrolidine

-

Inert gas (Argon or Nitrogen)

-

Dry, airtight storage vials (amber glass recommended)

-

Syringes and needles (oven-dried)

Procedure:

-

Inert Atmosphere Handling: Due to its amine functionalities, the compound may be sensitive to atmospheric CO₂ and moisture. All transfers should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

Dispensing: Use a dry, clean syringe to pierce the septum of the supplier bottle and withdraw the required volume. The liquid's density (0.94 g/mL) can be used for accurate mass calculations.[1]

-

Storage: The compound should be stored at room temperature in a tightly sealed container under an inert atmosphere.[1] Protect from light and moisture.

-

Safety: The compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All handling should occur in a well-ventilated chemical fume hood.

Trustworthiness Check: Following this protocol minimizes exposure to air and moisture, preventing degradation and ensuring the material's stereochemical and chemical purity is maintained for subsequent reactions. This is a self-validating system as deviations would likely lead to poor or irreproducible results in sensitive asymmetric syntheses.

Conclusion

(3S)-(-)-3-(Methylamino)pyrrolidine is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined stereochemistry, coupled with its versatile chemical handles, provides researchers with a reliable and powerful building block for constructing complex, high-value molecules. Understanding its core properties and the logic behind its application is essential for any scientist aiming to leverage its full potential in their research endeavors.

References

-

Product information, (3S)-(-)-3-(Methylamino)pyrrolidine. P&S Chemicals. [Link]

-

Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. National Center for Biotechnology Information. [Link]

-

Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. ResearchGate. [Link]

-

3-(Methylamino)pyrrolidine | C5H12N2. PubChem. [Link]

-

(3S)-(-)-3-(Dimethylamino)pyrrolidine | C6H14N2. PubChem. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Center for Biotechnology Information. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. enamine.net [enamine.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. pschemicals.com [pschemicals.com]

- 7. 3-(Methylamino)pyrrolidine | C5H12N2 | CID 11788268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic Data of (3S)-(-)-3-(Methylamino)pyrrolidine: An In-depth Technical Guide

This guide provides a detailed technical analysis of the expected spectroscopic signature of (3S)-(-)-3-(Methylamino)pyrrolidine, a chiral diamine frequently utilized as a building block in medicinal chemistry and asymmetric synthesis. For researchers, scientists, and drug development professionals, an unambiguous understanding of a molecule's spectroscopic data is paramount for structural verification, purity assessment, and quality control. This document moves beyond a simple data repository to offer a predictive and interpretive framework for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in fundamental principles and comparative analysis with related structures.

Molecular Structure and Its Spectroscopic Implications

(3S)-(-)-3-(Methylamino)pyrrolidine possesses a unique combination of structural features that dictate its spectroscopic properties: a saturated five-membered pyrrolidine ring, a chiral center at the C3 position, and two distinct secondary amine functionalities—one endocyclic and one exocyclic. These features create a non-symmetrical molecule with chemically distinct protons and carbons, leading to complex but interpretable spectra.

Workflow for Spectroscopic Analysis

The logical flow for the characterization of a chiral amine like (3S)-(-)-3-(Methylamino)pyrrolidine involves a multi-technique approach to assemble a complete structural picture.

Caption: General Workflow for Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. For (3S)-(-)-3-(Methylamino)pyrrolidine, both ¹H and ¹³C NMR will provide a wealth of information regarding its carbon backbone and the chemical environment of each proton.

Molecular Structure with Atom Numbering for NMR

To facilitate discussion, the atoms are numbered as shown below. This numbering is for interpretive convenience and does not follow IUPAC nomenclature rules.

Caption: Structure and Atom Numbering Scheme

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the methyl group, the methine proton at the chiral center, and the diastereotopic methylene protons of the pyrrolidine ring. The signals for the two N-H protons are typically broad and may not show clear coupling.[1][2]

Causality Behind Predictions:

-

Chemical Shift: Protons on carbons adjacent to a nitrogen atom (α-protons) are deshielded due to the electron-withdrawing nature of nitrogen and will appear at a higher chemical shift (downfield) compared to protons on carbons further away (β-protons).[2]

-

Multiplicity: The splitting of a proton signal is determined by the number of adjacent, non-equivalent protons (n+1 rule).

-

N-H Protons: The signals for N-H protons are often broad due to rapid chemical exchange with the solvent and quadrupole broadening from the ¹⁴N nucleus.[1][2] Their chemical shift is highly dependent on solvent, concentration, and temperature. A D₂O shake experiment would confirm their assignment, as the N-H signals would disappear.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton(s) (Atom No.) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| N(1)-H | 1.5 - 3.0 | Broad singlet (br s) | 1H | Labile secondary amine proton on the pyrrolidine ring. |

| N(7)-H | 1.0 - 2.5 | Broad singlet (br s) | 1H | Labile secondary amine proton of the methylamino group. |

| C(2)-H ₂ & C(5)-H ₂ | 2.8 - 3.4 | Multiplet (m) | 4H | Protons α to the ring nitrogen (N1) are deshielded. They are diastereotopic and will exhibit complex splitting. |

| C(3)-H | 2.9 - 3.5 | Multiplet (m) | 1H | Methine proton α to the exocyclic nitrogen (N7) and on the chiral center. |

| C(4)-H ₂ | 1.6 - 2.2 | Multiplet (m) | 2H | Methylene protons β to both nitrogen atoms, expected to be the most upfield of the ring protons. |

| C(6)-H ₃ | 2.3 - 2.6 | Singlet (s) | 3H | Methyl protons on the exocyclic nitrogen. May appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show five distinct signals for the five carbon atoms in the molecule.

Causality Behind Predictions:

-

Chemical Shift: Carbons bonded to nitrogen are deshielded and appear downfield. The chemical shift values for carbons in a five-membered ring are well-established. Carbons α to the ring nitrogen (C2, C5) will have the highest chemical shifts among the ring carbons.[2]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon(s) (Atom No.) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C(2) & C(5) | 45 - 55 | Carbons α to the endocyclic nitrogen (N1). May be non-equivalent due to the C3 substituent. |

| C(3) | 58 - 68 | Methine carbon bonded to the exocyclic nitrogen (N7), expected to be significantly downfield. |

| C(4) | 25 - 35 | Methylene carbon β to both nitrogen atoms. |

| C(6) | 33 - 40 | Methyl carbon attached to the exocyclic nitrogen (N7). |

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule. For (3S)-(-)-3-(Methylamino)pyrrolidine, the most prominent features will be associated with the N-H and C-H bonds.

Causality Behind Predictions:

-

N-H Stretch: Secondary amines (R₂NH) typically show a single, medium-to-weak absorption band in the 3300-3500 cm⁻¹ region.[1][3] Since this molecule has two different secondary amine groups, this region may show a complex or broadened single peak.

-

C-H Stretch: The aliphatic C-H stretching vibrations from the CH₂ and CH₃ groups will appear just below 3000 cm⁻¹.

-

N-H Bend/Wag: An N-H bending vibration may be observed around 1550-1650 cm⁻¹, and a broad N-H wagging band can appear in the 665-910 cm⁻¹ region.[3][4]

-

C-N Stretch: The C-N stretching vibrations for aliphatic amines are found in the 1020-1250 cm⁻¹ fingerprint region.[3]

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3400 | Medium, potentially broad |

| C-H (sp³) | Stretch | 2850 - 2990 | Strong |

| N-H | Bend | ~1600 | Medium to Weak |

| C-N | Stretch | 1020 - 1250 | Medium |

| N-H | Wag | 665 - 910 | Broad, Strong |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Causality Behind Predictions:

-

Molecular Ion (M⁺•): The molecular formula is C₅H₁₂N₂. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. The calculated molecular weight is 100.16 g/mol . The molecular ion peak (M⁺•) should therefore be observed at m/z = 100.

-

Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[1][5] This cleavage results in a stable, resonance-stabilized iminium cation. For cyclic amines, this often involves ring-opening.[5][6]

Predicted Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃): While possible, cleavage of the N-C bond of the methyl group is generally less favored than α-cleavage of the ring bonds.

-

Alpha-Cleavage adjacent to N1: Cleavage of the C2-C3 or C5-C4 bond can lead to ring-opening, followed by further fragmentation. A common fragmentation for pyrrolidines is the loss of an ethylene molecule after initial ring cleavage.[6]

-

Alpha-Cleavage adjacent to N7: Cleavage of the C3-N7 bond is less likely as it would break the main chain. More probable is the cleavage of the C3-C2 or C3-C4 bond. The most dominant fragmentation is expected to be the loss of the largest possible radical from a carbon alpha to a nitrogen, leading to the most stable iminium ion.

Table 4: Predicted Major Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 100 | [C₅H₁₂N₂]⁺• | Molecular Ion (M⁺•) |

| 99 | [M-H]⁺ | Loss of a hydrogen atom from a carbon α to nitrogen. |

| 85 | [M-CH₃]⁺ | Loss of a methyl radical from the exocyclic nitrogen (less likely). |

| 71 | [C₄H₉N]⁺ | Loss of •CH₂NH₂ radical via cleavage of the C3-N7 and C3-C4 bonds. |

| 57 | [C₃H₇N]⁺ | Alpha-cleavage at C2-C3 with loss of •C₂H₄N radical. |

| 44 | [CH₃NH=CH₂]⁺ | Iminium ion formed by cleavage of the C3-C4 bond and subsequent rearrangement. |

Experimental Protocols

The following sections describe standardized methodologies for acquiring high-quality spectroscopic data for (3S)-(-)-3-(Methylamino)pyrrolidine.

NMR Data Acquisition Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts of labile protons.[7]

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set an appropriate spectral width (~12-16 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

-

Integrate all signals to determine the relative proton ratios.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a wider spectral width (~220-240 ppm).

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to unambiguously assign proton and carbon signals and confirm connectivity.

IR Data Acquisition Protocol

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl salt plates.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

-

Place the prepared sample in the spectrometer's beam path.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The resulting spectrum should be plotted as % Transmittance vs. Wavenumber (cm⁻¹).

-

MS Data Acquisition Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source. Electron Ionization (EI) is a common technique for fragmentation analysis, while Electrospray Ionization (ESI) is a softer method often used with LC-MS to primarily observe the protonated molecular ion [M+H]⁺.

-

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 30-150).

-

The resulting mass spectrum will show the molecular ion and various fragment ions.

-

Conclusion

The structural and stereochemical complexity of (3S)-(-)-3-(Methylamino)pyrrolidine gives rise to a rich and informative spectroscopic profile. This guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra. By understanding the underlying principles that govern chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can confidently interpret their experimental data. The correlation of data from these complementary techniques, as outlined in the proposed workflow, provides a self-validating system for the unambiguous structural confirmation of this important chiral building block.

References

-

University of California, Los Angeles. "IR Spectroscopy Tutorial: Amines." Department of Chemistry & Biochemistry. [Link]

-

OpenStax. "24.10 Spectroscopy of Amines." Organic Chemistry. [Link]

-

ACS Sustainable Chemistry & Engineering. "NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis." [Link]

-

WikiEducator. "Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands)." [Link]

-

Spectroscopy Online. "Organic Nitrogen Compounds III: Secondary and Tertiary Amines." [Link]

-

Whitman College. "GCMS Section 6.15: Fragmentation of Amines." [Link]

-

Canadian Science Publishing. "THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS." Canadian Journal of Chemistry. [Link]

-

ACS Publications. "Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines." Journal of the American Chemical Society. [Link]

Sources

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. wikieducator.org [wikieducator.org]

- 5. GCMS Section 6.15 [people.whitman.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

An In-Depth Technical Guide to the Chiral Purity and Optical Rotation of (3S)-(-)-3-(Methylamino)pyrrolidine

Introduction: The Critical Role of Chirality in Pharmaceutical Development

(3S)-(-)-3-(Methylamino)pyrrolidine is a vital chiral building block in modern medicinal chemistry.[1][2] Its unique stereochemistry is fundamental to the synthesis of a wide array of pharmacologically active molecules, including novel therapeutic agents.[1][2] The pyrrolidine moiety is a common feature in numerous FDA-approved drugs, highlighting the significance of this structural motif in drug design.[3] In the context of pharmaceutical development, the stereoisomeric form of a molecule is not a trivial detail; it is a critical determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of each other, often exhibit profound differences in their pharmacological and toxicological profiles.[4] Therefore, ensuring the chiral purity of intermediates like (3S)-(-)-3-(Methylamino)pyrrolidine is paramount for the synthesis of safe and efficacious drug substances.

This guide provides a comprehensive technical overview of the core analytical techniques used to determine the chiral purity and optical rotation of (3S)-(-)-3-(Methylamino)pyrrolidine. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of these essential quality control measures.

Physicochemical Properties of (3S)-(-)-3-(Methylamino)pyrrolidine

A foundational understanding of the compound's physical and chemical properties is essential for developing robust analytical methods.

| Property | Value | Source |

| CAS Number | 139015-32-0 | [1][5] |

| Molecular Formula | C₅H₁₂N₂ | [1][5] |

| Molecular Weight | 100.17 g/mol | [1][5] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 164 °C (lit.) | [1] |

| Density | 0.94 g/mL | [1] |

| Specific Optical Rotation | [α]₂₀/D = -17° to -22° (c=10, EtOH) | [1][2] |

Part 1: Optical Rotation - A Fundamental Measure of Chirality

Optical rotation is the phenomenon where a chiral compound rotates the plane of polarized light.[6][7] This property is intrinsic to the molecule's three-dimensional structure. The direction and magnitude of this rotation are key identifiers for a specific enantiomer. For (3S)-(-)-3-(Methylamino)pyrrolidine, the levorotatory nature, indicated by the (-) sign, is a defining characteristic.

The Principle of Polarimetry

A polarimeter is the instrument used to measure optical rotation.[6][8] It works by passing monochromatic, plane-polarized light through a sample. If the sample is optically active, it will rotate the plane of this light. An analyzer, which is a second polarizing filter, is then rotated to determine the angle of this rotation.[6][7]

Caption: Workflow of a polarimeter measuring optical rotation.

Protocol for Determining Specific Rotation

This protocol is based on the general guidelines outlined in the United States Pharmacopeia (USP) General Chapter <781> Optical Rotation.[4][9]

Objective: To accurately measure the specific rotation of a sample of (3S)-(-)-3-(Methylamino)pyrrolidine to confirm its enantiomeric identity.

Instrumentation and Materials:

-

Calibrated Polarimeter (Sodium D-line, 589 nm)

-

1 dm polarimeter tube

-

Volumetric flasks (Class A)

-

Analytical balance

-

Ethanol (ACS grade or higher)

-

(3S)-(-)-3-(Methylamino)pyrrolidine sample

Step-by-Step Procedure:

-

Instrument Calibration: Ensure the polarimeter is calibrated according to the manufacturer's instructions, typically using a certified quartz plate or a calibrated sucrose solution.

-

Sample Preparation:

-

Accurately weigh approximately 1.0 g of (3S)-(-)-3-(Methylamino)pyrrolidine.

-

Quantitatively transfer the weighed sample to a 10 mL volumetric flask.

-

Dissolve the sample in and dilute to the mark with ethanol. This creates a solution with a concentration (c) of approximately 10 g/100 mL (or 0.1 g/mL).

-

-

Blank Measurement:

-

Fill the 1 dm polarimeter tube with ethanol (the solvent).

-

Place the tube in the polarimeter and record the reading. This is the blank correction.

-

-

Sample Measurement:

-

Rinse the polarimeter tube with the prepared sample solution.

-

Fill the tube with the sample solution, ensuring no air bubbles are present.

-

Place the tube in the polarimeter and record the observed rotation (α_obs). Take at least five readings and calculate the average.

-

-

Calculation of Specific Rotation:

-

The specific rotation ([α]) is calculated using the following formula: [α]ᵀλ = α_obs / (l × c) Where:

-

T = Temperature in °C (typically 20°C)

-

λ = Wavelength of light (D for Sodium D-line)

-

α_obs = Observed rotation in degrees (after blank correction)

-

l = Path length of the tube in decimeters (dm)

-

c = Concentration of the solution in g/mL

-

-

Self-Validation and Trustworthiness:

-

System Suitability: The performance of the polarimeter should be verified periodically. Linearity can be assessed using solutions of a standard like sucrose at different concentrations.

-

Method Precision: The repeatability of the measurement should be established by performing multiple independent preparations and measurements. The standard deviation of the specific rotation should be within acceptable limits.

-

Expected Outcome: A high-purity sample of (3S)-(-)-3-(Methylamino)pyrrolidine should yield a specific rotation within the range of -17° to -22°. Deviations from this range may indicate the presence of the (+) enantiomer or other impurities.

Part 2: Chiral Chromatography - Quantifying Enantiomeric Purity

While polarimetry confirms the identity of the bulk enantiomer, it is often not sensitive enough to accurately quantify small amounts of the undesired enantiomer. For this, high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP) is the method of choice.[4]

The Principle of Chiral Chromatography

Chiral chromatography separates enantiomers by exploiting their differential interactions with a chiral stationary phase. The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation.

Caption: Enantiomer separation on a chiral stationary phase.

Causality in Method Development for Chiral Amines

The choice of CSP is the most critical factor in developing a chiral separation method. For chiral amines like (3S)-(-)-3-(Methylamino)pyrrolidine, several types of CSPs are effective:

-

Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD): These are broadly applicable and often the first choice for screening. They separate enantiomers through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. The amino group of the analyte can interact with the carbamate groups on the CSP.

-

Cyclodextrin-based CSPs: These CSPs have a hydrophobic interior and a hydrophilic exterior. Chiral recognition occurs through the inclusion of a part of the analyte molecule into the cyclodextrin cavity, supplemented by interactions with the derivatized rim.

-

Crown Ether-based CSPs: These are particularly effective for the separation of primary amines.[4]

For (3S)-(-)-3-(Methylamino)pyrrolidine, a secondary amine, a polysaccharide-based column is a logical starting point due to its versatility.

Protocol for Chiral HPLC Analysis

Objective: To determine the enantiomeric excess (e.e.) of (3S)-(-)-3-(Methylamino)pyrrolidine by separating the (S)- and (R)-enantiomers.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Chiralcel® OD-H, 250 x 4.6 mm)

-

n-Hexane (HPLC grade)

-

Isopropanol (HPLC grade)

-

Diethylamine (DEA) or Trifluoroacetic acid (TFA) (as mobile phase additives)

-

(3S)-(-)-3-(Methylamino)pyrrolidine sample

-

Racemic 3-(Methylamino)pyrrolidine (for system suitability)

Step-by-Step Procedure:

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of n-Hexane and Isopropanol. A typical starting ratio is 90:10 (v/v).

-

For basic compounds like amines, add a small amount of a basic modifier like Diethylamine (0.1%) to the mobile phase to improve peak shape and reduce tailing.

-

-

System Preparation:

-

Install the chiral column and equilibrate it with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

-

System Suitability Test:

-

Prepare a solution of racemic 3-(Methylamino)pyrrolidine.

-

Inject the racemic mixture. The system is suitable if the two enantiomer peaks are baseline resolved (Resolution (Rs) > 1.5). This confirms the column's ability to separate the enantiomers.

-

-

Sample Analysis:

-

Prepare a dilute solution of the (3S)-(-)-3-(Methylamino)pyrrolidine sample in the mobile phase.

-

Inject the sample solution into the HPLC system.

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

-

-

Data Analysis and Calculation:

-

Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the injection of the racemate and the single enantiomer sample.

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] × 100 Where:

-

Area_major = Peak area of the (S)-enantiomer

-

Area_minor = Peak area of the (R)-enantiomer

-

-

Self-Validation and Trustworthiness:

-

Specificity: The method's ability to assess the desired enantiomer in the presence of its opposite enantiomer is demonstrated by the resolution of the racemic mixture.

-

Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably quantified. This is crucial for controlling impurity levels.

-

Linearity and Range: Establish the linearity of the detector response for both enantiomers over a range of concentrations.

-

Accuracy: Accuracy can be assessed by analyzing samples spiked with known amounts of the minor enantiomer.

Conclusion

The rigorous control of chiral purity is a non-negotiable aspect of modern pharmaceutical development. For a key intermediate like (3S)-(-)-3-(Methylamino)pyrrolidine, a multi-faceted analytical approach is essential. Optical rotation serves as a rapid and reliable method for confirming the identity of the bulk enantiomer, while chiral chromatography provides the high-resolution data necessary to accurately quantify the enantiomeric excess. The protocols and principles outlined in this guide offer a robust framework for ensuring the stereochemical integrity of this critical building block, thereby contributing to the development of safer and more effective medicines.

References

-

United States Pharmacopeia. (2024). General Chapter, <781> Optical Rotation. USP-NF. Rockville, MD: United States Pharmacopeia. Retrieved from [Link]

-

USP-BPEP. (n.d.). General Chapters: <781> OPTICAL ROTATION. Retrieved from [Link]

-

Lall, M. S., et al. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry, 77(10), 4732–4739. Retrieved from [Link]

- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery. This is a duplicate of reference 8, but the content is relevant.

- Santa Cruz Biotechnology. (n.d.). (3S)-(-)-3-(Methylamino)pyrrolidine | CAS 139015-32-0. This is a duplicate of reference 6, but the content is relevant.

- Anton Paar. (n.d.). Basics of polarimetry. This is a duplicate of reference 12, but the content is relevant.

-

LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

-

Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]

-

Leah4sci. (2017, November 21). Specific Rotation and Observed Rotation Calculations in Optical Activity [Video]. YouTube. Retrieved from [Link]

-

ECA Academy. (2023, May 10). Revised USP General Chapter <781> Optical Rotation published for Comments. Retrieved from [Link]

-

ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]

-

NIH. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Retrieved from [Link]

-

NIH. (n.d.). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. Retrieved from [Link]

-

Science of Synthesis. (n.d.). 3.1. Determination of Enantiomeric Purity by Direct Methods. Retrieved from [Link]

-

Rudolph Research Analytical. (n.d.). 781 OPTICAL ROTATION. Retrieved from [Link]

-

NIH. (n.d.). Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). Optical Rotation Determination. Retrieved from [Link]

- Anton Paar. (n.d.). Basics of polarimetry. This is a duplicate of reference 12, but the content is relevant.

- Vernier Science Education. (n.d.). Understanding Polarimetry. This is a duplicate of reference 24, but the content is relevant.

-

NIH. (n.d.). Absolute optical chiral analysis using cavity-enhanced polarimetry. Retrieved from [Link]

-

Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]

-

LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 16). 2.2.3: 5.5 Polarimetry. Retrieved from [Link]

- Wikipedia. (n.d.). Specific rotation. This is a duplicate of reference 16, but the content is relevant.

-

NIH. (n.d.). Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter. Retrieved from [Link]

- Leah4sci. (2017, November 21). Specific Rotation and Observed Rotation Calculations in Optical Activity [Video]. YouTube. This is a duplicate of reference 17, but the content is relevant.

- Rudolph Research Analytical. (n.d.). 781 OPTICAL ROTATION. This is a duplicate of reference 23, but the content is relevant.

Sources

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. gcms.cz [gcms.cz]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. csfarmacie.cz [csfarmacie.cz]

Commercial availability and suppliers of (3S)-(-)-3-(Methylamino)pyrrolidine

An In-Depth Technical Guide to the Commercial Availability and Application of (3S)-(-)-3-(Methylamino)pyrrolidine

Introduction: The Strategic Importance of a Chiral Scaffold

(3S)-(-)-3-(Methylamino)pyrrolidine (CAS No. 139015-32-0) is a chiral secondary amine that has emerged as a crucial building block in modern medicinal chemistry and drug development.[1][2][3] The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prevalent scaffold found in over 20 FDA-approved drugs, valued for its ability to introduce three-dimensional complexity and specific stereochemistry into a molecule.[4][5][[“]] The specific (3S) stereoconfiguration and the methylamino substituent at the C-3 position make this particular derivative a highly versatile intermediate for creating novel therapeutic agents, especially where precise molecular recognition is paramount for biological activity.[1][7]

This guide serves as a technical resource for researchers, chemists, and drug development professionals, providing comprehensive information on its commercial availability, key suppliers, quality control considerations, and applications in the synthesis of complex pharmaceutical targets.

Commercial Availability and Supplier Overview

(3S)-(-)-3-(Methylamino)pyrrolidine is readily available from a range of chemical suppliers specializing in research and development or bulk quantities. It is typically offered at purities of 97% or higher. When sourcing this reagent, it is critical to verify the specifications, particularly enantiomeric purity, as this is crucial for its intended applications in stereoselective synthesis.[7]

Below is a comparative table of representative suppliers and their typical product specifications. Note that availability and pricing are subject to change and should be confirmed directly with the supplier.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Typical Purity | Available Quantities |

| Chem-Impex | 139015-32-0 | C₅H₁₂N₂ | 100.16 | ≥97% | 1g, 5g[1] |

| Santa Cruz Biotechnology | 139015-32-0 | C₅H₁₂N₂ | 100.16 | Research Grade | Inquire |

| Echemi (GIHI CHEMICALS) | 139015-32-0 | C₅H₁₂N₂ | 100.17 | Inquire | Inquire |

| BOC Sciences | 139015-32-0 | C₅H₁₂N₂ | 100.17 | Inquire | Inquire |

| HDH Pharma Inc. | 139015-32-0 | C₅H₁₂N₂ | 100.17 | min 97% | 1g |

Synthetic Landscape: A Look into Stereoselective Synthesis

Understanding the synthetic origin of a chiral building block is paramount for anticipating potential impurities and for developing robust downstream processes. While multiple synthetic routes exist, a notable approach involves a highly efficient and stereoselective pathway. One such synthesis, developed for a key intermediate in the preparation of a fluoroquinolone antibiotic, highlights two critical transformations:

-

Catalytic Asymmetric Hydrogenation : This step establishes the desired stereocenter on a precursor molecule, often employing a chiral catalyst like a DM-SEGPHOS-Ru(II) complex to achieve high diastereomeric and enantiomeric excess (>99% ee after recrystallization).[8][9]

-

S(N)2 Substitution : Following the hydrogenation, a nucleophilic substitution reaction with methylamine is used to introduce the methylamino group. This reaction proceeds with an inversion of configuration at the reaction center, a classic S(N)2 mechanism, to yield the final (3S) product in high yield.[8][9]

The following diagram illustrates the logical flow of this key synthetic transformation.

Caption: A simplified workflow for the stereoselective synthesis of (3S)-(-)-3-(Methylamino)pyrrolidine.[8][9]

Core Applications in Drug Discovery

The utility of (3S)-(-)-3-(Methylamino)pyrrolidine stems from its bifunctional nature and defined stereochemistry. It serves as an invaluable intermediate in the synthesis of a wide range of biologically active molecules.[1]

-

Pharmaceutical Development : It is a key intermediate in synthesizing various pharmaceuticals. Its structure is particularly relevant in the development of drugs targeting neurological disorders and in the creation of novel fluoroquinolone antibiotics designed to combat multidrug-resistant pathogens.[1][8][9]

-

Asymmetric Synthesis : The chiral pyrrolidine core can act as a ligand or a scaffold to direct the stereochemical outcome of subsequent reactions, making it a valuable tool in asymmetric synthesis.[1][7]

-

Scaffold for Novel Inhibitors : The (S)-3-aminopyrrolidine scaffold, a closely related structure, has been explored for the discovery of novel dual inhibitors of Abl and PI3K kinases, which are important targets in cancer therapy.[10] This highlights the potential of the substituted pyrrolidine core in generating new classes of therapeutic agents.

Safe Handling, Storage, and Hazard Profile

Proper handling and storage are critical to ensure the stability of (3S)-(-)-3-(Methylamino)pyrrolidine and the safety of laboratory personnel. Based on available Safety Data Sheets (SDS), the compound presents several hazards.

-

Hazard Classification : It is often classified as a corrosive substance that can cause severe skin burns and serious eye damage.[11][12][13] Some related pyrrolidine compounds are also classified as highly flammable liquids.

-

Personal Protective Equipment (PPE) : When handling, it is mandatory to wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield).[11][12] All work should be conducted in a well-ventilated area or a chemical fume hood.[12]

-

Storage : The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] It is often recommended to store it under an inert atmosphere (e.g., argon) to prevent degradation.[12][14]

-

First Aid :

-

If on skin or hair : Immediately remove all contaminated clothing and rinse the skin with plenty of water.[11]

-

If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[11]

-

If swallowed : Rinse mouth but do NOT induce vomiting. Seek immediate medical attention.[11][12]

-

Protocol: Incoming Quality Control and Verification

To ensure the integrity of experimental results, it is a best practice for research and development labs to perform their own quality control checks on critical starting materials. This protocol outlines a self-validating system for verifying the identity, purity, and stereochemical integrity of a newly acquired batch of (3S)-(-)-3-(Methylamino)pyrrolidine.

Objective: To confirm that the supplied material meets the required specifications as stated on the Certificate of Analysis (CoA).

Methodology:

-

Documentation Review :

-

Physical Inspection :

-

Visually inspect the material for expected appearance (typically a liquid) and for any signs of contamination or degradation.

-

-

Identity Confirmation :

-

¹H NMR Spectroscopy : Dissolve a small sample in an appropriate deuterated solvent (e.g., CDCl₃ or D₂O). The resulting spectrum should be consistent with the structure of (3S)-(-)-3-(Methylamino)pyrrolidine, showing characteristic peaks for the pyrrolidine ring protons and the N-methyl group.

-

Mass Spectrometry (MS) : Analyze the sample via ESI-MS to confirm the molecular weight. Look for the [M+H]⁺ ion at m/z ≈ 101.1.

-

-

Purity Assessment :

-

HPLC/UPLC : Use a reverse-phase HPLC method to assess chemical purity. The main peak should correspond to >97% (or the specified purity) of the total integrated peak area.

-

Chiral HPLC : This is the most critical step for this specific reagent. Use a suitable chiral column (e.g., a polysaccharide-based column) to separate the (S) and (R) enantiomers. The analysis should confirm that the enantiomeric excess (e.e.) meets the required specification (typically ≥98%).

-

The following diagram outlines this essential quality control workflow.

Caption: A logical workflow for the quality control and verification of incoming (3S)-(-)-3-(Methylamino)pyrrolidine.

Conclusion

(3S)-(-)-3-(Methylamino)pyrrolidine is more than just a chemical reagent; it is a strategic tool for medicinal chemists that enables the efficient and stereocontrolled synthesis of complex molecular architectures. Its commercial availability from multiple suppliers facilitates its use in both academic research and industrial drug development. However, given its critical role as a chiral building block, professionals must exercise diligence in sourcing and implement rigorous in-house quality control to verify its identity and, most importantly, its enantiomeric purity. By understanding its synthesis, applications, and handling requirements, researchers can fully leverage the potential of this versatile scaffold to drive the discovery of next-generation therapeutics.

References

-

Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. [Link]

-

Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. [Link]

-

(3S)-(-)-3-(Methylamino)pyrrolidine, min 97%, 1 gram. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. [Link]

-

Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. enamine.net [enamine.net]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. nbinno.com [nbinno.com]

- 8. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. calpaclab.com [calpaclab.com]

An In-Depth Technical Guide to the Safe Handling and Application of (3S)-(-)-3-(Methylamino)pyrrolidine

This guide provides a comprehensive overview of the safe handling, application, and disposal of (3S)-(-)-3-(Methylamino)pyrrolidine, a critical chiral building block in modern pharmaceutical and materials science research.[1] Intended for researchers, scientists, and drug development professionals, this document synthesizes key safety data with practical, field-proven insights to ensure both personal safety and experimental success.

Compound Profile and Significance

(3S)-(-)-3-(Methylamino)pyrrolidine, with the CAS number 139015-32-0, is a chiral secondary amine that serves as a versatile intermediate in the synthesis of complex molecules.[2] Its stereochemistry makes it particularly valuable in the development of pharmaceuticals where enantiomeric purity is paramount for therapeutic efficacy.[1] Notable applications include its use in the synthesis of novel therapeutic agents, particularly for neurological disorders, and in neuroscience research to probe neurotransmitter systems.[1]

Physicochemical Data

A summary of the key physical and chemical properties of (3S)-(-)-3-(Methylamino)pyrrolidine is presented in Table 1. This data is essential for the design of appropriate experimental and storage conditions.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂ | [2][3] |

| Molecular Weight | 100.16 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | Chem-Impex |

| Boiling Point | 164 °C | Chem-Impex |

| Density | 0.94 g/mL | Chem-Impex |

| Flash Point | Flammable liquid and vapor (H226) | [3] |

Hazard Analysis and Risk Mitigation

(3S)-(-)-3-(Methylamino)pyrrolidine is classified as a hazardous substance, exhibiting properties of flammability, corrosivity, and toxicity.[3] A thorough understanding of these hazards is the foundation of safe laboratory practice.

GHS Hazard Identification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding the hazards associated with this compound.

-

Flammable liquids (Category 3): H226 - Flammable liquid and vapor.[3]

-

Skin corrosion/irritation (Category 1B): H314 - Causes severe skin burns and eye damage.[3]

-

Serious eye damage/eye irritation (Category 1): H318 - Causes serious eye damage.[3]

The logical flow for assessing and mitigating these risks is outlined in the diagram below.

Caption: A workflow diagram illustrating the logical progression from hazard identification to risk mitigation and emergency preparedness for handling (3S)-(-)-3-(Methylamino)pyrrolidine.

Safe Handling and Storage

Adherence to strict handling and storage protocols is non-negotiable to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and a critical barrier between the researcher and the chemical.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for signs of degradation or puncture before use.

-

Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Skin and Body Protection: A flame-retardant lab coat or a 100% cotton lab coat should be worn.[4] Ensure that the lab coat is fully buttoned and that shoes completely cover the feet.[4]

Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure.

-

Ventilation: All manipulations of (3S)-(-)-3-(Methylamino)pyrrolidine should be conducted in a well-ventilated chemical fume hood to prevent the accumulation of flammable and toxic vapors.[4][5]

-

Ignition Sources: This compound is flammable; therefore, all sources of ignition, including open flames, hot plates, and non-intrinsically safe electrical equipment, must be strictly excluded from the work area.[4][6]

-

Static Discharge: When transferring larger quantities of the liquid, containers should be properly bonded and grounded to prevent the buildup of static electricity, which can serve as an ignition source.[4][6]

Storage

Correct storage is crucial for maintaining the integrity of the compound and preventing hazardous situations.

-

Container: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[7]

-

Incompatibilities: Keep away from strong oxidizing agents and acids.

-

Segregation: Store separately from incompatible materials to prevent hazardous reactions.[7] Do not store corrosive materials in metal containers.[8]

Experimental Protocols: A Practical Approach

The true measure of safe and effective chemical handling lies in its application within experimental workflows. The following section provides a representative protocol for a reaction involving a chiral pyrrolidine derivative, highlighting the integration of safety and best practices.

Representative Protocol: Asymmetric Michael Addition

Chiral pyrrolidine derivatives are frequently employed as organocatalysts in asymmetric reactions, such as the Michael addition of aldehydes to nitroolefins.[9][10] The following protocol is a generalized procedure that illustrates the key safety and handling considerations.

Objective: To perform an asymmetric Michael addition using a pyrrolidine-based organocatalyst.

Materials:

-

Nitroolefin

-

Aldehyde

-

(3S)-(-)-3-(Methylamino)pyrrolidine derivative (as organocatalyst)

-

Solvent (e.g., methylcyclohexane)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Drying agent (e.g., anhydrous sodium sulfate)

Step-by-Step Methodology:

-

Reaction Setup (in a chemical fume hood):

-

To a dry, inert-atmosphere-flushed round-bottom flask equipped with a magnetic stir bar, add the nitroolefin (1.0 eq) and the (3S)-(-)-3-(Methylamino)pyrrolidine derivative (0.1 eq).

-

Causality: The use of an inert atmosphere prevents potential side reactions with atmospheric oxygen and moisture. The substoichiometric amount of the catalyst is typical for catalytic cycles.

-

-

Addition of Reactants:

-

Dissolve the reactants in the chosen solvent (e.g., methylcyclohexane, 2 mL for a 0.2 mmol scale reaction).

-

Add the aldehyde (2.0 eq) to the reaction mixture.

-

Causality: The excess of the aldehyde drives the reaction towards completion. The choice of a non-polar solvent like methylcyclohexane is common for this type of organocatalytic reaction.[9]

-

-

Reaction Monitoring:

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Self-Validation: Regular monitoring ensures that the reaction is proceeding as expected and allows for timely quenching upon completion, preventing the formation of byproducts.

-

-

Quenching the Reaction:

-

Once the reaction is complete, carefully quench by adding saturated aqueous ammonium chloride solution.

-

Causality: The ammonium chloride solution is a mild acid that will protonate the basic amine catalyst, rendering it water-soluble and facilitating its removal during the work-up.

-

-

Work-up and Extraction:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers.

-

Causality: The repeated extractions ensure the complete recovery of the desired product from the aqueous phase.

-

-

Washing and Drying:

-

Wash the combined organic layers with brine (saturated aqueous sodium chloride solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Causality: The brine wash helps to break any emulsions and remove residual water. The anhydrous sodium sulfate removes any remaining traces of water from the organic solvent.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Self-Validation: Characterization of the purified product by techniques such as NMR and mass spectrometry will confirm its identity and purity.

-

The workflow for this experimental protocol is visualized below.

Caption: A step-by-step workflow for a representative asymmetric Michael addition reaction, highlighting key stages from setup to product characterization.

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a suitable, sealed container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the spilled material and place it in a designated container for disposal.

Waste Disposal

Proper disposal of chemical waste is a legal and ethical responsibility.

-

Waste Collection: Collect waste (3S)-(-)-3-(Methylamino)pyrrolidine and contaminated materials in a clearly labeled, sealed container.[10]

-

Segregation: Do not mix amine waste with other chemical waste streams to prevent potentially hazardous reactions.[10]

-

Disposal Route: Dispose of chemical waste through a licensed hazardous waste disposal company.[10] Never dispose of amines down the drain or in the regular trash.[10] Some institutions may have specific guidelines for the neutralization and disposal of small quantities of amines; however, it is imperative to consult and adhere to your institution's and local regulations.[11]

Conclusion

(3S)-(-)-3-(Methylamino)pyrrolidine is a valuable tool in the arsenal of the modern chemist. Its effective and safe use hinges on a foundation of knowledge encompassing its hazards, proper handling techniques, and appropriate emergency responses. By integrating the principles and protocols outlined in this guide, researchers can confidently and safely harness the synthetic potential of this important chiral building block.

References

-

Best Practices for Storing and Handling Corrosive Liquids in the Lab. (2025-02-03). (URL: [Link])

-

Workup: Amines - Department of Chemistry : University of Rochester. (URL: [Link])

-

Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety. (URL: [Link])

-

How to Handle Caustic and Corrosive Chemicals in a Laboratory - Science Equip. (URL: [Link])

-

Flammable Liquids - Division of Research Safety - University of Illinois. (2024-06-12). (URL: [Link])

-

Reactions of Amines. (URL: [Link])

-

Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (URL: [Link])

-

Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno. (URL: [Link])

-

Lab Safety Manual: Working with Hazardous Materials - Hampshire College. (URL: [Link])

-

Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - Beilstein Journals. (2017-03-27). (URL: [Link])

-

Amine Disposal For Businesses - Collect and Recycle. (URL: [Link])

-

In-Lab Disposal Methods: Waste Management Guide - Protect IU - Indiana University. (URL: [Link])

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021-08-10). (URL: [Link])

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives - ResearchGate. (2020-03-01). (URL: [Link])

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. (URL: [Link])

-

Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed. (URL: [Link])

-

Methylamine oxidation in a flow reactor: Mechanism and modeling - R Discovery. (1997-02-01). (URL: [Link])

-

A Report on Reagents and its Quenching Methods | Open Access Journals. (URL: [Link])

- CN110183445B - Synthetic method of moxifloxacin and its derivatives - Google P

- WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google P

- KR20150048920A - Process for the synthesis of moxifloxacin hydrochloride - Google P

-

3-(Methylamino)pyrrolidine | C5H12N2 | CID 11788268 - PubChem. (URL: [Link])

- EP2474547A2 - Process for the Synthesis of Moxifloxacin Hydrochloride - Google P

-

amines as bases - Chemguide. (URL: [Link])

-

24.6 Synthesis of Amines - Organic Chemistry | OpenStax. (2023-09-20). (URL: [Link])

-

Amine Rxn Practice & Physical Properties (Worksheet Solutions Walkthrough) - YouTube. (2021-08-25). (URL: [Link])

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI. (URL: [Link])

-

Amine Reactions and Practice (Live Recording) Organic Chemistry Review - YouTube. (2024-04-09). (URL: [Link])

-

Amine Synthesis Reactions - YouTube. (2018-05-12). (URL: [Link])

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])

-